molecular formula C13H8Cl2N2O2 B8312969 2-Chloro-5-(Nicotinamido)Benzoyl Chloride

2-Chloro-5-(Nicotinamido)Benzoyl Chloride

Cat. No.: B8312969
M. Wt: 295.12 g/mol
InChI Key: BIADGCJMURSKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(Nicotinamido)Benzoyl Chloride is a useful research compound. Its molecular formula is C13H8Cl2N2O2 and its molecular weight is 295.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8Cl2N2O2

Molecular Weight

295.12 g/mol

IUPAC Name

2-chloro-5-(pyridine-3-carbonylamino)benzoyl chloride

InChI

InChI=1S/C13H8Cl2N2O2/c14-11-4-3-9(6-10(11)12(15)18)17-13(19)8-2-1-5-16-7-8/h1-7H,(H,17,19)

InChI Key

BIADGCJMURSKFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-amino-2-chlorobenzoic acid (1.71 g, 10 mmol) and TEA (6.96 mL, 50 mmol) in THF (50 mL) was added nicotinoyl chloride hydrochloride (1.78 g, 10 mmol) solid portion-wise. After 1 h stirring at room temperature, product was isolated through filtration as a white solid. The solid was washed with water and dried (1.85 g, 67%). The solid, 2-chloro-5-(nicotinamido)benzoic acid (1.0 g, 3.62 mmol) was suspended in dichloromethane (50 mL) and treated with thionyl chloride (1.57 mL, 36.2 mmol) at reflux for 6 hr. The reaction mixture was evaporated, and the residue was dissolved in hexane-ethyl acetate mixture (100 mL, 6:4) and quickly filtered through a short silica plug. On evaporation of solvent, the title compound was obtained as a white solid (873 mg, 82%).
Quantity
1.71 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.96 mL
Type
reactant
Reaction Step One
Name
nicotinoyl chloride hydrochloride
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.57 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
82%

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